4-(5-Bromothiazol-2-YL)morpholine
Overview
Description
4-(5-Bromothiazol-2-YL)morpholine is an organic compound with the molecular formula C7H9BrN2OS. It consists of a brominated thiazole ring linked to a morpholine ring. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Bromothiazol-2-YL)morpholine typically involves the reaction of 5-bromothiazole with morpholine under controlled conditions. The reaction is carried out in an inert atmosphere, usually at temperatures between 2-8°C to maintain the stability of the compound .
Industrial Production Methods
it is generally synthesized in research laboratories for specific applications rather than mass production .
Chemical Reactions Analysis
Types of Reactions
4-(5-Bromothiazol-2-YL)morpholine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the thiazole ring can be replaced by other nucleophiles.
Acid-Base Reactions: The nitrogen atom in the morpholine ring can participate in acid-base reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Acid-Base Reactions: These reactions are usually conducted in aqueous or organic solvents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific nucleophile used in the substitution reactions. For example, using an amine nucleophile can result in the formation of an aminothiazole derivative.
Scientific Research Applications
4-(5-Bromothiazol-2-YL)morpholine is used in various scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 4-(5-Bromothiazol-2-YL)morpholine involves its interaction with specific molecular targets and pathways. The bromine atom in the thiazole ring can influence the electronic properties of the molecule, making it more reactive in certain chemical environments. The morpholine ring can participate in hydrogen bonding and other interactions with biological molecules .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromothiazol-2-yl)morpholine: Similar structure but with the bromine atom at a different position on the thiazole ring.
Morpholine: A simpler compound without the thiazole ring, used in various industrial applications.
Uniqueness
4-(5-Bromothiazol-2-YL)morpholine is unique due to the presence of both a brominated thiazole ring and a morpholine ring. This combination of functional groups provides distinct chemical and biological properties, making it valuable for specific research applications .
Biological Activity
4-(5-Bromothiazol-2-YL)morpholine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.
This compound is synthesized through various methods, often involving the bromination of thiazole derivatives followed by morpholine substitution. The compound is characterized by its unique structural features, which contribute to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. It has shown effectiveness against various strains of bacteria, particularly Gram-positive organisms. The minimum inhibitory concentration (MIC) values indicate its potency:
Microorganism | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 15.625 - 62.5 |
Enterococcus faecalis | 62.5 - 125 |
Escherichia coli | 5 - 10 |
Pseudomonas aeruginosa | 2.5 |
These results suggest that the compound not only inhibits bacterial growth but may also possess bactericidal properties, as indicated by further studies on biofilm formation inhibition .
The mechanism underlying the antimicrobial activity appears to involve inhibition of protein synthesis and disruption of nucleic acid and peptidoglycan production pathways. This dual action enhances its effectiveness against biofilm-related infections, which are notoriously difficult to treat .
Case Studies
Case Study 1: Antistaphylococcal Activity
In a clinical isolate study, this compound demonstrated a strong inhibitory effect on MRSA biofilms with an MBIC (Minimum Biofilm Inhibitory Concentration) ranging from 62.216 to 124.432 μg/mL, outperforming traditional antibiotics like ciprofloxacin .
Case Study 2: Anti-Pseudomonas Efficacy
Another investigation focused on its activity against Pseudomonas aeruginosa, where it exhibited comparable efficacy to linezolid with an MIC of 2.5 μg/mL, showcasing its potential as a treatment option for resistant strains .
Cytotoxicity and Selectivity
While the compound exhibits promising antimicrobial properties, its cytotoxic effects have also been assessed. In vitro studies indicate that it maintains a favorable selectivity index, suggesting that it can effectively target bacterial cells while sparing human cells.
Cell Line | IC50 (μM) |
---|---|
Human Fibroblasts | >100 |
HepG2 | >100 |
This selectivity is crucial for developing safe therapeutic agents that minimize side effects in human patients .
Properties
IUPAC Name |
4-(5-bromo-1,3-thiazol-2-yl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2OS/c8-6-5-9-7(12-6)10-1-3-11-4-2-10/h5H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJOKEKHNLUXDEY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60671679 | |
Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933728-73-5 | |
Record name | 4-(5-Bromo-1,3-thiazol-2-yl)morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60671679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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